molecular formula C6H12O B13769781 trans-2-Methyl-3-penten-2-OL

trans-2-Methyl-3-penten-2-OL

Cat. No.: B13769781
M. Wt: 100.16 g/mol
InChI Key: OWVUFBAJXKEVBE-SNAWJCMRSA-N
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Description

trans-2-Methyl-3-penten-2-OL is a secondary alcohol with a five-carbon chain featuring a methyl group at position 2 and a double bond at position 3 in the trans configuration. Its structure (C₆H₁₂O) includes a hydroxyl group at carbon 2, contributing to its polar nature and reactivity in condensation or oxidation reactions.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-2-methylpent-3-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+

InChI Key

OWVUFBAJXKEVBE-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(C)(C)O

Canonical SMILES

CC=CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.

    Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted alcohols depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.

Medicine:

  • Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry:

  • Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.

Comparison with Similar Compounds

2-Methyl-3-pentanol (CAS 565-67-3)

Structural Differences : Lacks the double bond present in trans-2-Methyl-3-penten-2-OL, making it a saturated secondary alcohol.
Properties and Reactivity :

  • Higher boiling point due to stronger van der Waals forces in the absence of a double bond.
  • Less reactive toward addition reactions (e.g., hydrogenation or halogenation) compared to the unsaturated trans isomer.
    Applications : Likely used as a solvent or intermediate in esterification reactions .

4-Methyl-4-penten-2-ol (CAS 2004-67-3)

Structural Differences : Positional isomer with a double bond at position 4 instead of 3. The hydroxyl group remains at position 4.
Properties and Reactivity :

  • Similar molecular weight (100.16 g/mol) but distinct volatility due to double bond placement.
  • The terminal double bond (C4–C5) may increase susceptibility to polymerization or ozonolysis compared to the internal double bond in this compound .

2-Methyl-3-pentanone (CAS 565-69-5)

Functional Group Difference : A ketone instead of an alcohol, with a carbonyl group at position 3.
Properties and Reactivity :

  • Lower polarity than the alcohol, leading to differences in solubility (e.g., miscibility with non-polar solvents).
  • Reactive in nucleophilic additions (e.g., with Grignard reagents) but lacks the hydroxyl group’s ability to form hydrogen bonds .

(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5)

Structural Complexity : Contains both a double bond (C2–C3) and a triple bond (C4–C5), with a Z-configuration.
Reactivity :

  • The triple bond introduces high reactivity in click chemistry or cycloaddition reactions.
  • Stereochemistry (Z-configuration) may influence biological activity or interaction with chiral catalysts, unlike the trans-alcohol’s planar double bond .

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

Cyclic vs. Acyclic Structure : Features a bulky cyclopentenyl group, increasing molecular weight and reducing volatility.
Applications : Subject to rigorous safety assessments by the Research Institute for Fragrance Materials (RIFM), indicating use in perfumes and cosmetics. This contrasts with this compound, which lacks documented fragrance applications .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound Not provided C₆H₁₂O Secondary alcohol, alkene Trans double bond at C3, hydroxyl at C2
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O Secondary alcohol Saturated backbone
4-Methyl-4-penten-2-ol 2004-67-3 C₆H₁₂O Secondary alcohol, alkene Terminal double bond at C4–C5
2-Methyl-3-pentanone 565-69-5 C₆H₁₂O Ketone Carbonyl at C3
(Z)-3-Methylpent-2-en-4-yn-1-ol 6153-05-5 C₆H₈O Alcohol, alkene, alkyne Conjugated double and triple bonds

Research Findings and Implications

  • Safety and Applications : Cyclic derivatives (e.g., 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol) undergo stringent safety evaluations for consumer products, suggesting this compound may require similar scrutiny if used in fragrances .

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